5-((Trimethylsilyl)ethynyl)pyrimidine
Overview
Description
5-((Trimethylsilyl)ethynyl)pyrimidine is an organic compound with the molecular formula C9H12N2Si and a molecular weight of 176.29 . It is widely used in various research fields due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 5-((Trimethylsilyl)ethynyl)pyrimidine consists of a pyrimidine ring with a trimethylsilyl ethynyl group attached. The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)pyrimidine is a solid or liquid at room temperature . It has a molecular weight of 176.29 . The compound should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
DNA Modification and Enzymatic Cleavage
Modified pyrimidines, such as 5-ethynyl derivatives, have been utilized in DNA studies to understand the enzymatic cleavage by restriction endonucleases. These modifications can prevent cleavage by certain enzymes, offering a method to protect specific DNA sequences during genetic engineering processes. Such modifications contribute to the development of selective gene editing tools and molecular biology techniques (Macíčková-Cahová, Pohl, & Hocek, 2011).
Electron Transport in DNA
Studies using pyrimidine nucleosides modified with pyrene units have provided insights into DNA-mediated reductive electron transport. These investigations reveal the influence of protonation on electron transfer rates and suggest mechanisms for electron hopping in DNA, which is crucial for understanding DNA conductivity and its potential in nanoelectronics and biosensors (Raytchev, Mayer, Amann, Wagenknecht, & Fiebig, 2004).
Antioxidant Properties of Pyrimidine Derivatives
The synthesis and evaluation of bis(2-(pyrimidin-2-yl)ethoxy)alkanes have demonstrated promising antioxidant activities, comparable to commercial antioxidants. Such findings are significant for developing new therapeutic agents with antioxidant properties, contributing to pharmaceutical chemistry (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Fluorescent Nucleobase Analogues for Bioimaging
The development of fluorescent PNA monomers containing modified pyrimidines has implications for bioimaging and molecular diagnostics. These analogues enable the fluorimetric detection of hybridization events, crucial for nucleic acid-based assays and research in genomics (Wojciechowski & Hudson, 2007).
Coordination Chemistry for Material Sciences
Ethynylated pyrimidines have been employed in the synthesis of coordination compounds, such as those with silver, demonstrating potential applications in material science and nanotechnology. These compounds contribute to the understanding of molecular assemblies and the development of novel materials with specific electronic and photonic properties (Zhao & Mak, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
trimethyl(2-pyrimidin-5-ylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYUGWNHQDZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571835 | |
Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Trimethylsilyl)ethynyl)pyrimidine | |
CAS RN |
216309-28-3 | |
Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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